4-(2-methoxyethyl)-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
Description
4-(2-Methoxyethyl)-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core fused with a 1,2,4-triazole-3-thiol moiety. The structure includes a 2-methoxyethyl substituent at position 4 of the triazole ring and three methyl groups (1,3,6-trimethyl) on the pyrazolo-pyridine system. This compound belongs to a class of molecules known for their diverse pharmacological activities, including antiradical, antimicrobial, and enzyme-inhibitory properties . Its synthesis typically involves multi-step reactions, such as cyclocondensation of pyrazole precursors with triazole-thiol intermediates under catalytic conditions .
Properties
IUPAC Name |
4-(2-methoxyethyl)-3-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6OS/c1-8-7-10(11-9(2)18-19(3)13(11)15-8)12-16-17-14(22)20(12)5-6-21-4/h7H,5-6H2,1-4H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWABJFFPQRXEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C3=NNC(=S)N3CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001109310 | |
| Record name | 2,4-Dihydro-4-(2-methoxyethyl)-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001109310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937598-37-3 | |
| Record name | 2,4-Dihydro-4-(2-methoxyethyl)-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937598-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydro-4-(2-methoxyethyl)-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001109310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-(2-methoxyethyl)-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a novel member of the triazole family that exhibits significant biological activity due to its unique structural features. This compound integrates a triazole ring and a thiol functional group, which enhances its reactivity and potential interactions with biological targets. The combination of these groups suggests a promising profile for therapeutic applications, particularly in oncology and infectious diseases.
Chemical Structure and Properties
The compound can be represented structurally as follows:
| Component | Structure |
|---|---|
| Triazole Ring | Triazole Structure |
| Pyrazolo Moiety | Pyrazolo Structure |
| Methoxyethyl Group | Methoxyethyl Structure |
The molecular formula is , with a molecular weight of 366.47 g/mol.
The biological activity of this compound is largely attributed to the following mechanisms:
- Enzyme Inhibition : The thiol group can interact with metal ions in enzymes, potentially inhibiting their activity. For example, similar triazole compounds are known to inhibit enzymes such as acetylcholinesterase and various kinases involved in cancer pathways .
- Anticancer Properties : Research indicates that compounds with similar structures can induce apoptosis in cancer cells through pathways involving caspases (caspase 3, caspase 8, and caspase 9) and modulation of pro-apoptotic proteins like p53 and Bax .
- Antimicrobial Activity : The presence of the triazole ring enhances the compound's ability to disrupt microbial cell walls or interfere with metabolic pathways in pathogens .
Biological Activities
The compound has been evaluated for various biological activities:
- Anticancer Activity : Preliminary studies show that it may exhibit cytotoxic effects against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) by promoting apoptosis and autophagy .
- Antimicrobial Effects : Similar compounds have demonstrated effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : The thiol group may also contribute to anti-inflammatory properties by modulating oxidative stress pathways .
Case Study 1: Anticancer Evaluation
A study investigating the anticancer effects of related pyrazolo[3,4-b]pyridine derivatives found that compounds similar to the target compound exhibited enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin. The mechanism involved increased apoptosis via caspase activation and modulation of NF-kB signaling pathways .
Case Study 2: Antimicrobial Assessment
In another study focusing on triazole derivatives, compounds were tested against various bacterial strains. Results indicated that these compounds inhibited bacterial growth effectively at low concentrations, highlighting their potential as new antimicrobial agents .
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit significant biological activities, particularly in the following areas:
Anticancer Activity
The compound has shown promise in inhibiting cancer cell proliferation. For instance:
- Cytotoxicity Studies : Compounds similar to this one have been tested against various cancer cell lines such as melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The results indicated that certain derivatives exhibited selective cytotoxicity towards these cancer cells .
Antimicrobial Properties
The triazole and thiol functionalities contribute to antimicrobial activities:
- Antitubercular Activity : Some derivatives have demonstrated effectiveness against Mycobacterium tuberculosis strains, suggesting potential for treating tuberculosis .
Antifungal Activity
Compounds in the triazole class are known for their antifungal properties:
- Mechanism of Action : The presence of the triazole moiety allows for interaction with fungal enzymes involved in ergosterol synthesis, which is critical for fungal cell membrane integrity .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(2-methoxyethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Structure | Lacks pyrazolo moiety; studied primarily for antifungal activity. |
| 5-(1H-pyrazolyl)-1H-1,2,4-triazole-3-thiol | Structure | Known for anticancer properties; different pharmacological profile. |
| 5-(aryl)-1H-1,2,4-triazole derivatives | Structure | Broad spectrum of biological activities; varying degrees of potency against pathogens. |
Case Studies
Several studies have documented the applications and efficacy of compounds similar to 4-(2-methoxyethyl)-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol :
- Anticancer Research : A study reported that derivatives showed increased cytotoxicity against melanoma cells compared to normal cells. Specific compounds were identified as potential candidates for further development as antimetastatic agents .
- Antimicrobial Studies : Another research highlighted the synthesis of hybrid compounds incorporating this triazole derivative which exhibited significant antimicrobial activity against resistant strains of bacteria and fungi .
Comparison with Similar Compounds
Pyrazolo-Pyridine Modifications
- 4-{1-[(3-Chlorophenyl)Methyl]-1H-Pyrazol-4-yl}-5-(1,3,6-Trimethyl-1H-Pyrazolo[3,4-b]Pyridin-4-yl)-4H-1,2,4-Triazole-3-Thiol This analogue replaces the 2-methoxyethyl group with a 3-chlorophenylmethyl-substituted pyrazole.
- 4-Butyl-5-(6-Cyclopropyl-1,3-Dimethyl-1H-Pyrazolo[3,4-b]Pyridin-4-yl)-4H-1,2,4-Triazole-3-Thiol
Here, a cyclopropyl group at position 6 of the pyrazolo-pyridine and a butyl chain on the triazole ring increase steric bulk, which may influence binding to hydrophobic enzyme pockets .
Triazole Ring Modifications
- 4-Methyl-5-[1-Methyl-3-(Trifluoromethyl)-1H-Thieno[2,3-c]Pyrazol-5-yl]-4H-1,2,4-Triazole-3-Thiol The trifluoromethyl-thienopyrazole hybrid improves metabolic stability and electronegativity, traits critical for antifungal applications .
Key Observations :
Antiradical and Antioxidant Activity
- The target compound’s 2-methoxyethyl group may confer moderate radical scavenging activity via hydrogen donation, as seen in analogues like 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol (IC₅₀: 42–65 μM against DPPH radicals) .
- Compounds with electron-withdrawing groups (e.g., trifluoromethyl in ) exhibit enhanced activity due to increased electrophilicity.
Antimicrobial Potential
Enzyme Inhibition
- Molecular docking studies on triazolo-thiadiazoles (e.g., ) reveal interactions with fungal 14α-demethylase (3LD6), suggesting similar mechanisms for the target compound.
Physicochemical Properties
Q & A
Q. Critical Parameters :
- Temperature control (reflux vs. room temperature) to avoid side products (e.g., iodine-mediated reactions yield alternate regioisomers) .
- Solvent selection (ethanol, DMF) influences reaction kinetics and purity .
Basic: Which spectroscopic and analytical methods are most effective for characterizing its structure?
Methodological Answer:
- ¹H/¹³C-NMR : Assigns proton environments (e.g., methoxyethyl signals at δ 3.3–3.5 ppm; pyrazole methyl groups at δ 2.1–2.4 ppm) .
- LC-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 415.2) and detects impurities (<2% via HPLC) .
- Elemental Analysis : Validates C, H, N, S content (e.g., C: 52.1%, H: 5.3%, N: 24.5%, S: 7.8%) .
- IR Spectroscopy : Identifies thiol (-SH) stretches (~2550 cm⁻¹) and triazole C=N (~1600 cm⁻¹) .
Best Practices : Combine orthogonal techniques to resolve ambiguities (e.g., NOESY for regiochemistry confirmation) .
Advanced: How can computational methods like molecular docking predict its biological targets?
Methodological Answer:
- Target Selection : Prioritize enzymes with structural homology (e.g., fungal 14α-demethylase lanosterol, PDB: 3LD6) based on triazole-thiol’s known antifungal activity .
- Docking Workflow :
- Prepare ligand (protonation states, tautomers) using MarvinSketch .
- Grid generation around the heme cofactor in 3LD6 (Discovery Studio) .
- Score binding poses using AutoDock Vina (ΔG < -8 kcal/mol suggests high affinity) .
- Validation : Compare with known inhibitors (e.g., fluconazole) to assess pose reliability .
Limitations : Solvent effects and protein flexibility may require MD simulations for refinement .
Advanced: How to address contradictions in biological activity data among structurally similar analogs?
Methodological Answer:
Contradictions often arise from:
- Substituent Effects : Methyl vs. methoxyethyl groups alter logP (e.g., increased hydrophobicity enhances membrane permeability but reduces solubility) .
- Regioisomerism : Pyrazole substitution (1H vs. 3H) impacts target engagement (e.g., 1H-pyrazolo[3,4-b]pyridine shows higher CYP inhibition) .
Q. Resolution Strategies :
- SAR Studies : Synthesize analogs with systematic substituent variations (e.g., R = -CH₃, -OCH₃, -CF₃) .
- Free-Wilson Analysis : Quantify contributions of specific moieties to activity .
- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., MIC90 for antifungals) .
Advanced: What strategies optimize regioselectivity in triazole-thiol derivatives synthesis?
Methodological Answer:
Regioselectivity is controlled by:
- Catalysts : Cu(I) in click chemistry favors 1,4-triazole vs. 1,5-isomer (e.g., 85:15 ratio with CuSO₄/ascorbate) .
- Temperature : Lower temps (~25°C) stabilize kinetic products (e.g., 1H-pyrazole intermediates), while reflux drives thermodynamic control .
- Protecting Groups : Use of Boc on pyrazole nitrogen directs cyclization to specific positions .
Case Study : Iodine-mediated cyclization at RT yields 6-phenyl-4-pyridinyl regioisomers, whereas reflux produces 1-phenyl-3-pyridinyl analogs .
Advanced: How to evaluate ADME properties early in development?
Methodological Answer:
- In Silico Tools :
- SwissADME : Predicts logP (2.8), TPSA (85 Ų), and GI absorption (high) .
- pkCSM : Estimates hepatic metabolism (CYP3A4 substrate) and plasma protein binding (92%) .
- In Vitro Assays :
- Caco-2 Permeability : Assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s) .
- Microsomal Stability : Mouse liver microsomes quantify metabolic half-life (t₁/₂ > 30 mins) .
- Early Prioritization : Compounds with >50% bioavailability and <5% hERG inhibition proceed to in vivo studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
